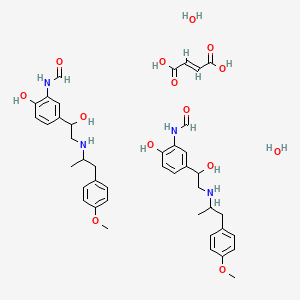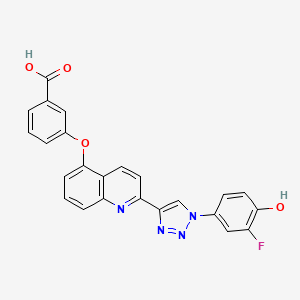![molecular formula C41H53N7O9S B10787378 (1S,4R,7Z,14S,18R)-18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10787378.png)
(1S,4R,7Z,14S,18R)-18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-1388 is a highly selective inhibitor of the hepatitis C virus (HCV) NS3 protease. It exhibits nanomolar to picomolar potency across various HCV genotypes and resistant mutants, such as D168V and R155K . This compound is crucial in inhibiting protease activity and viral replication, making it a significant candidate in the treatment of HCV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-1388 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various protecting groups, coupling reagents, and purification techniques to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of BI-1388 would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of high-throughput screening methods, automated synthesis, and advanced purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
BI-1388 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving BI-1388 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, BI-1388. These intermediates are crucial in the stepwise synthesis and optimization of the compound .
Scientific Research Applications
BI-1388 has several scientific research applications, including:
Chemistry: Used as a probe to study the structure-activity relationship of HCV NS3 protease inhibitors.
Biology: Employed in cell-based assays to investigate the inhibition of viral replication and protease activity.
Medicine: Potential therapeutic agent for the treatment of HCV infections, especially in cases involving resistant mutants.
Industry: Utilized in the development of antiviral drugs and in high-throughput screening assays for drug discovery
Mechanism of Action
BI-1388 exerts its effects by binding to the active site of the HCV NS3 protease. This binding inhibits the protease activity, preventing the cleavage of the viral polyprotein into functional proteins necessary for viral replication. The molecular targets involved include the serine protease domain of the NS3 protein, which is essential for the replication and infectivity of the HCV .
Comparison with Similar Compounds
Similar Compounds
BI-1230: Another inhibitor of HCV NS3 protease with similar binding properties.
Telaprevir: A first-generation HCV NS3/4A protease inhibitor.
Boceprevir: Another first-generation HCV NS3/4A protease inhibitor
Uniqueness of BI-1388
BI-1388 stands out due to its high selectivity and potency against various HCV genotypes and resistant mutants. It also demonstrates exceptional liver partitioning, which enhances its therapeutic potential. Compared to other similar compounds, BI-1388 offers a broader spectrum of activity and higher efficacy in inhibiting viral replication .
Properties
Molecular Formula |
C41H53N7O9S |
|---|---|
Molecular Weight |
820.0 g/mol |
IUPAC Name |
(1S,4R,7Z,14S,18R)-18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C41H53N7O9S/c1-24(2)56-34-21-33(28-14-15-32(55-6)25(3)35(28)43-34)57-27-20-31-37(50)44-41(39(52)46-58(53,54)40(4)17-18-40)22-26(41)12-10-8-7-9-11-13-30(38(51)48(31)23-27)42-36(49)29-16-19-47(5)45-29/h10,12,14-16,19,21,24,26-27,30-31H,7-9,11,13,17-18,20,22-23H2,1-6H3,(H,42,49)(H,44,50)(H,46,52)/b12-10-/t26?,27-,30+,31+,41-/m1/s1 |
InChI Key |
WSEPMWSQALXHKW-MRAROMNFSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(CC5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)C6=NN(C=C6)C)C(=O)NS(=O)(=O)C7(CC7)C)OC(C)C)OC |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)C6=NN(C=C6)C)C(=O)NS(=O)(=O)C7(CC7)C)OC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride](/img/structure/B10787299.png)

![Actinium;[1-[[1-[[1-[[1-[[8-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-29-butan-2-yl-20-(carboxymethyl)-26-(hydroxymethyl)-23,32-bis[(4-hydroxyphenyl)methyl]-35-(2-methylpropyl)-2,10,13,19,22,25,28,31,34,37-decaoxo-11-propan-2-yl-5,6-dithia-1,9,12,18,21,24,27,30,33,36-decazatricyclo[36.3.0.014,18]hentetracontan-3-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]azanide](/img/structure/B10787317.png)
![(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10787326.png)
![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B10787349.png)


![(6R)-6-[(5R,7R,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10787369.png)
![4-[[5-chloro-4-[[(1R,2S)-2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10787371.png)

![(2R,6R)-6-[(5R,7S,10S,13R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10787387.png)
![3-[[1-(2,4-Difluorophenyl)triazol-4-yl]methyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-phenyl-1,4-dihydroquinazolin-2-one](/img/structure/B10787403.png)

![4-[[5-chloro-4-[[2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10787415.png)
